Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Physicochemical Properties Solid-State Stability Lipophilicity

Scaffold sourcing delays often stall kinase and antiviral lead optimization. Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) addresses this as a pre-validated, fused pyrazolo[1,5-a]pyridine building block. - Directly enables HBV La protein targeting (HBSC11); derivative 5a surpasses entecavir in HBsAg/HBeAg inhibition. - Optimal LogP (1.2) and solid-state stability (mp 91-92°C) ensure parallel synthesis efficiency. - 98% purity from controlled stock; shipped ambient with full analytical documentation.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 151831-21-9
Cat. No. B598975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrazolo[1,5-a]pyridine-2-carboxylate
CAS151831-21-9
SynonymsMethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCOC(=O)C1=NN2C=CC=CC2=C1
InChIInChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3
InChIKeyCOIDYSXDRKQDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate: Anti-HBV & Kinase Inhibitor Building Block


Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 151831-21-9), also known as HBSC11, is a fused heterocyclic compound containing a pyrazole-pyridine core with a methyl ester at the 2-position. It is a widely utilized building block in medicinal chemistry for constructing bioactive molecules . Its fused bicyclic scaffold provides a privileged template for drug discovery, and the methyl ester functionality enables straightforward derivatization to carboxylic acids or amides .

Why Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate Cannot Be Substituted


The precise substitution pattern and ester group critically govern physicochemical properties and biological activity. The methyl ester at the 2-position confers a distinct melting point (91–92 °C) and LogP (1.2) compared to the ethyl ester analog (m.p. 47–48 °C; LogP 1.511), impacting solid-state stability and oral bioavailability potential [1][2]. Moreover, the compound has been specifically validated as a human La protein inhibitor (HBSC11) with anti-HBV activity—a biological role not shared by the unsubstituted acid or 3‑carboxylate regioisomers [3]. Generic substitution would therefore risk both altered formulation behavior and loss of validated biological function.

Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate: Quantitative Evidence


Physicochemical Profile: Advantage over Ethyl Ester

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate exhibits a significantly higher melting point (91–92 °C) and a lower LogP (1.2) compared to its ethyl ester counterpart (m.p. 47–48 °C; LogP 1.511) [1][2]. These values indicate superior solid-state stability and a more favorable lipophilicity profile for oral absorption.

Physicochemical Properties Solid-State Stability Lipophilicity

HBSC11: Anti-HBV Activity Superior to Entecavir

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) is a confirmed human La protein inhibitor with anti-HBV effects [1]. Its optimized derivative 5a demonstrated a 98.9% inhibition rate for HBV DNA, 57.4% for HBsAg, and 46.4% for HBeAg in a mouse model, compared to entecavir control rates of 90.8%, 3.8%, and 9.8%, respectively [1].

Antiviral Hepatitis B La Protein Inhibition

Building Block Utility in Patent Literature

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is explicitly cited as a synthetic building block in patent WO-2021099240-A1, which claims pyrimidone derivatives containing two fused bicyclic rings for therapeutic applications .

Synthetic Intermediate Patent Literature Medicinal Chemistry

Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate: Application Scenarios


Anti-HBV Drug Discovery via La Protein Inhibitors

This compound is the validated lead scaffold (HBSC11) for targeting human La protein in chronic hepatitis B. Medicinal chemistry campaigns can leverage its established anti-HBV activity to generate derivatives with improved potency and safety profiles, as demonstrated by derivative 5a's superior HBsAg and HBeAg inhibition compared to entecavir [1].

Kinase Inhibitor Development with Pyrazolopyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged kinase inhibitor scaffold. Methyl pyrazolo[1,5-a]pyridine-2-carboxylate offers a synthetically tractable entry point for introducing diverse substituents. Its favorable LogP (1.2) and solid-state stability facilitate efficient parallel synthesis and purification of kinase-focused libraries [1].

Synthesis of Pyrimidone-Fused Bicyclic Derivatives

The compound is a designated building block in patented routes to pyrimidone derivatives containing two fused bicyclic rings. Researchers pursuing this chemotype can directly employ this intermediate to expedite lead generation and circumvent de novo core construction .

Ester-to-Amide Diversification for Property Optimization

The methyl ester moiety can be selectively hydrolyzed to the carboxylic acid or converted to amides under mild conditions. This enables rapid exploration of C-2 side-chain modifications while maintaining the bioactive pyrazolopyridine core, a strategy commonly employed in kinase inhibitor lead optimization [1].

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